molecular formula C6H11NO B1147416 4-Bromo-3,3-dimethylbutanenitrile CAS No. 129415-93-6

4-Bromo-3,3-dimethylbutanenitrile

Cat. No. B1147416
M. Wt: 113.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3,3-dimethylbutanenitrile and related compounds often involves bromination reactions or multicomponent reactions. For example, a compound with a structure similar to 4-Bromo-3,3-dimethylbutanenitrile was synthesized via a one-pot multicomponent reaction involving bromo derivatives, demonstrating the effectiveness of organo-catalysts at room temperature (Kumar et al., 2016). Another approach involved a bromo-radical substitution reaction, highlighting a method for introducing bromo groups into specific positions on the molecular framework (Yamada et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of bromo-substituted compounds, including X-ray diffraction, reveals detailed geometric configurations, bond lengths, and angles critical for understanding the compound's chemical behavior and reactivity. For instance, studies on similar brominated compounds have elucidated crystal structures, showcasing the importance of intermolecular interactions and the spatial arrangement of bromo groups and other substituents (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of 4-Bromo-3,3-dimethylbutanenitrile can be inferred from related compounds, which undergo various organic reactions, including nucleophilic substitutions and cycloadditions. These reactions often yield complex heterocycles and functionalized materials, indicating the compound's utility in synthesizing pharmaceutically relevant molecules and materials (Soleimani et al., 2015).

Scientific Research Applications

  • Anti-proliferative Effects in Cancer Research : A study by Yamada et al. (2010) focused on a compound closely related to 4-Bromo-3,3-dimethylbutanenitrile, specifically 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide. This compound showed a significant anti-proliferative effect on U937 cells, suggesting potential applications in cancer treatment, particularly as a chemotherapeutic agent (Yamada et al., 2010).

  • Organic Synthesis and Reactivity Studies : The reactivity of certain phosphaboradibenzofulvene compounds, which can be linked to the broader family of bromo- and dimethyl-substituted compounds like 4-Bromo-3,3-dimethylbutanenitrile, has been explored. This includes their reaction with hydrogen, acetonitrile, and other agents, indicating applications in the synthesis of various organic compounds (Breunig et al., 2013).

  • Synthesis of Novel Isoxazoles : The synthesis of novel 4-bromo-7,9-dimethyl-1-aryl-2-oxa-3,7,9-triaza-spiro[4.5]dec-3-ene-6,8,10-trione derivatives, through reactions involving bromonitrile oxide, demonstrates the versatility of bromo- and dimethyl-substituted compounds in creating new chemical structures, which could have various applications in pharmaceutical and material sciences (Soleimani et al., 2015).

  • Electrochemical Studies : Research on the electrochemical oxidation of bromoaniline derivatives, which share structural similarities with 4-Bromo-3,3-dimethylbutanenitrile, reveals insights into their potential applications in electrochemical processes and materials science (Kádár et al., 2001).

  • Herbicide Resistance in Agriculture : A study on the herbicide bromoxynil, which is chemically related to 4-Bromo-3,3-dimethylbutanenitrile, demonstrated how genetic modification in plants can confer resistance to this herbicide, indicating potential agricultural applications (Stalker et al., 1988).

properties

IUPAC Name

4-bromo-3,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBWXNXFFTRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298751
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3-dimethylbutanenitrile

CAS RN

129415-93-6
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129415-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,3-dimethylbutanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
2
Citations
L Friedman, H SHECHTER - The Journal of Organic Chemistry, 1960 - ACS Publications
Reaction of primary and secondary chlorides with sodium cyanide in dimethyl sulfoxide occurs rapidly and efficiently to result in an improved general method for preparing nitriles. …
Number of citations: 286 pubs.acs.org
TJ Dougherty - 1959 - search.proquest.com
I would like to express my sincerest appreciation to Dr. Harold Shechter for suggestion of this problem, for his gudidance during the course of this investigation, and in particular for …
Number of citations: 2 search.proquest.com

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